2-(Pyrimidin-4-ylamino)ethanol

Catalog No.
S1536026
CAS No.
1640-87-5
M.F
C6H9N3O
M. Wt
139.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Pyrimidin-4-ylamino)ethanol

CAS Number

1640-87-5

Product Name

2-(Pyrimidin-4-ylamino)ethanol

IUPAC Name

2-(pyrimidin-4-ylamino)ethanol

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

InChI

InChI=1S/C6H9N3O/c10-4-3-8-6-1-2-7-5-9-6/h1-2,5,10H,3-4H2,(H,7,8,9)

InChI Key

GGEXXPZCSMYNDH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1NCCO

Synonyms

Ethanol, 2-(4-pyrimidinylamino)- (7CI,8CI,9CI)

Canonical SMILES

C1=CN=CN=C1NCCO

2-(Pyrimidin-4-ylamino)ethanol (CAS: 1640-87-5) is a heterocyclic organic compound featuring a pyrimidine core functionalized with a hydroxyethylamino side chain. This structure is a key intermediate in the synthesis of various active pharmaceutical ingredients, particularly multi-targeted tyrosine kinase inhibitors (TKIs) such as Pazopanib. Its primary value in procurement and process chemistry lies in providing a pre-built, functionalized core that streamlines multi-step synthetic routes to complex molecules, offering distinct advantages over building the molecule from more basic pyrimidine precursors.

Research Fit

Scaffold
FAAH inhibitor pharmacophore core; JNJ-40413269 precursor
Kinase Hinge Binder
Pre-validated fragment for Chk1, ROS1, LIMK1 hinge recognition
Physicochemical
CNS drug-like profile (XLogP -0.2, TPSA 58 Ų) for brain-penetrant designs
Purity
98% commercial grade supports direct SAR library synthesis

Attempting to substitute 2-(Pyrimidin-4-ylamino)ethanol with simpler, notionally cheaper precursors like 4-aminopyrimidine or 2,4-dichloropyrimidine is often inefficient and introduces significant process complexities. Synthesizing the target sidechain by alkylating 4-aminopyrimidine risks over-alkylation, producing difficult-to-remove di-substituted impurities and lowering the yield of the desired mono-alkylated product. Starting with 2,4-dichloropyrimidine necessitates a multi-step sequence to first introduce the amine and then the alcohol functionality, increasing operational costs and potential for cumulative yield loss. Therefore, procuring this specific pre-functionalized intermediate is a strategic decision to enhance reaction control, improve purity, and increase the overall efficiency of the synthetic workflow.

Substitution Risk

Target 4-Isomer
2-(Pyrimidin-4-ylamino)ethanol
Correct geometry for FAAH 4,6-disubstitution and kinase hinge-binding; liquid form eases automated dispensing.
2-Isomer (CAS 1742-25-2)
Mismatch Risk
Exit vector disrupts ATP-pocket hydrogen bonds; lacks 6-aryl handle required for FAAH pharmacophore activity.
5-Isomer (CAS 1849313-05-8)
Mismatch Risk
Amino placement abolishes both kinase hinge recognition and FAAH acyl-chain channel access; no reported target engagement.

Precursor Suitability: Enables a More Direct Synthetic Route to Pazopanib Intermediates

The synthesis of Pazopanib, a key VEGFR inhibitor, often involves the condensation of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide. However, alternative patented routes demonstrate the utility of building blocks like 2-(Pyrimidin-4-ylamino)ethanol. For example, a related synthesis involves reacting N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine to form an intermediate, which is then coupled. Using 2-(Pyrimidin-4-ylamino)ethanol as a starting point to build similar pyrimidine-based scaffolds allows for the direct incorporation of the critical amino-alcohol sidechain, bypassing the multiple steps required if starting from a basic precursor like 2,4-dichloropyrimidine.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataProvides the C4-linked aminoethanol sidechain in a single component.
Comparator Or BaselineStarting with 2,4-dichloropyrimidine, which requires sequential reactions to add the amine linker and then the functional group.
Quantified DifferenceReduces the number of synthetic steps required to build the final drug scaffold compared to routes starting from basic halogenated pyrimidines.
ConditionsSynthesis of complex pyrimidine-based kinase inhibitors.

For process development and manufacturing, using this intermediate simplifies the synthetic route, potentially reducing production time, resource consumption, and overall cost.

FAAH Pharmacophore Potency
Reported
JNJ-40413269 (4-substituted): hFAAH IC50 = 28 nM
Only 4-substitution enables FAAH active-site occupancy; 2- and 5-isomers lack the required 4,6-disubstitution pattern.
Human recombinant enzyme assay; 2/5 isomers not active in this pharmacophore series.

Reaction Control: Avoids N,N-Dialkylation Side Products Common with 4-Aminopyrimidine

The alkylation of aminopyrimidines with alkyl halides can be difficult to control, often resulting in a mixture of mono- and di-alkylated products. For instance, the reaction of 4-aminopyridine with excess base and alkylating agents can lead to mixtures of mono- and di-alkylated products. By providing the mono-N-substituted hydroxyethyl group, 2-(Pyrimidin-4-ylamino)ethanol eliminates the possibility of this common side reaction at the crucial amine nitrogen. This ensures that subsequent synthetic steps proceed with a cleaner, mono-functionalized starting material, simplifying purification and improving the final product's impurity profile.

Evidence DimensionReaction Selectivity
Target Compound DataInherently mono-N-substituted at the 4-position amino group.
Comparator Or Baseline4-Aminopyrimidine, which has a primary amine susceptible to both mono- and di-alkylation.
Quantified DifferenceQualitatively prevents the formation of N,N-bis(2-hydroxyethyl)pyrimidin-4-amine impurities.
ConditionsN-alkylation reactions to introduce functional side chains onto a pyrimidine core.

This compound is the choice for syntheses where high purity is critical and avoiding structurally similar, hard-to-remove dialkylation impurities is a primary process goal.

Chk1 Hinge-Binding
Class-level
4-substituted furo-pyrimidine derivative: Chk1 IC50 = 20.9 µM
4-Position geometry enables bidentate hinge hydrogen bonds; 2-isomer orientation precludes this interaction.
Kinase assay at 100 µM ATP; no Chk1 activity reported for 2-substituted regioisomer.

Processability: Enhanced Solubility in Polar Aprotic Solvents

The solubility of pyrimidine derivatives is highly dependent on their substituents, with polar functional groups enhancing solubility in polar solvents. The terminal hydroxyl group on the ethanol side chain of 2-(Pyrimidin-4-ylamino)ethanol significantly increases its polarity compared to unsubstituted or halogenated pyrimidines. This leads to improved solubility in polar aprotic solvents like DMF and DMSO, which are common media for nucleophilic substitution and coupling reactions in pharmaceutical synthesis. This enhanced solubility allows for more concentrated reaction mixtures and better homogeneity, which can improve reaction rates and consistency.

Evidence DimensionSolubility in Polar Organic Solvents
Target Compound DataContains a polar hydroxyl group, promoting solubility in polar solvents.
Comparator Or BaselineLess polar analogs such as 4-chloropyrimidine or unsubstituted 4-aminopyrimidine.
Quantified DifferenceQualitatively higher solubility in solvents like DMF and DMSO compared to less polar analogs, following the principle of 'like dissolves like'.
ConditionsTypical organic synthesis reaction conditions using polar aprotic solvents.

Improved solubility prevents precipitation of starting material, facilitates easier handling and transfer, and supports more efficient and scalable reaction setups in an industrial or laboratory setting.

Physicochemical Profile
Context-dependent
4-Isomer: XLogP -0.2, TPSA 58 Ų, liquid · 2-Isomer: logP -0.265, mp 76–78 °C solid
Liquid physical state facilitates automated liquid handling; solid 2-isomer requires dissolution.
Computed XLogP vs experimental logP; physical form from supplier data.
Regioselective Synthesis
Data to verify
4-Chloropyrimidine route: expected high regiochemical fidelity vs. 2,4-dichloropyrimidine route: 16% yield
Starting from 4-chloropyrimidine avoids regioisomeric contamination and purification burden.
Yield advantage estimated from literature; supplier-independent verification advised.
Commercial Purity
Data to verify
4-Isomer: 98% (multiple suppliers) · 2-Isomer: 95% · 5-Isomer: 95%
Higher purity reduces repurification needs for SAR assays and lowers impurity interference risk.
Supplier CoA values; verify lot-specific purity for critical bioassays.

Streamlined Synthesis of Pazopanib and Structurally Related Kinase Inhibitors

This compound is a practical choice for process development targeting Pazopanib or other TKIs that require a C4-substituted pyrimidine with an amino-alcohol linker. Its pre-packaged structure allows for a more convergent and efficient synthesis compared to linear approaches starting from more basic materials.

High-Purity Synthesis Workflows for Pharmaceutical Intermediates

In applications where minimizing structurally related impurities is paramount, this compound offers a distinct advantage. By preventing the common N,N-dialkylation side reaction, its use leads to cleaner reaction profiles, simplifying downstream purification and helping to meet stringent regulatory purity requirements.

Scaffold Development for Novel Drug Discovery Programs

For medicinal chemistry campaigns exploring new kinase inhibitors, this building block provides a reliable and versatile scaffold. The terminal hydroxyl group serves as a convenient handle for further derivatization, allowing for the rapid generation of libraries of new chemical entities for structure-activity relationship (SAR) studies.

Application Fit Matrix

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization
4,6-Disubstitution pharmacophore fidelity
Human FAAH enzyme inhibition assay; 2- and 5-isomer exclusion
Kinase hinge-binder fragment library
4-Aminoethanol hinge geometry; fragment-like physicochemical space
Chk1/ROS1 kinase panel binding; biophysical hit confirmation (SPR, DSF)
Regioselective pyrimidine library synthesis
Single-isomer building block; free alcohol and secondary amine handles
HPLC regioisomer purity; avoid 2,4-dichloropyrimidine byproduct mixtures
CNS drug discovery programs
Balanced XLogP, TPSA, HBD/HBA for brain penetration potential
CNS permeability model; target engagement in neuropathic pain research models

XLogP3

-0.2

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